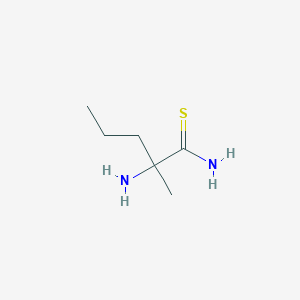
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane is an organic compound belonging to the class of oxolanes It features a chloromethyl group attached to a tetramethyloxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane can be achieved through several methods. One common approach involves the chloromethylation of 2,2,5,5-tetramethyloxolane using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Formation of oxirane derivatives.
Reduction: Methyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate .
Comparación Con Compuestos Similares
- 3-(Chloromethyl)-benzoyl chloride
- 2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine
- 3-Chloromethyl-1,2,4-triazolin-5-one
Uniqueness: 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane is unique due to its tetramethyloxolane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to other chloromethylated compounds .
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2,2,5,5-tetramethyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3 |
Clave InChI |
ZOHQEJCHYWGFMN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(O1)(C)C)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
